![molecular formula C13H10BNO2 B1278796 (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 406482-73-3](/img/structure/B1278796.png)

(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid

Overview

Description

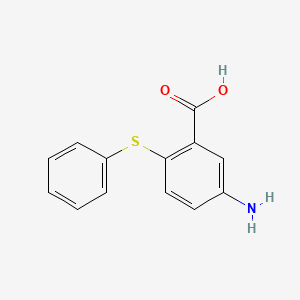

(4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound with the molecular formula C13H10BNO2. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This compound is particularly notable for its cyano group (-CN) attached to the biphenyl structure, which imparts unique chemical properties.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains .

Mode of Action

These esters are formed by the reaction of the boronic acid with a diol moiety, often found in biological molecules .

Biochemical Pathways

Boronic acids and their derivatives have been used in various chemical reactions, including the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds, which are common structural motifs in many pharmaceuticals .

Pharmacokinetics

It’s important to note that the stability of boronic acids and their derivatives can be influenced by ph, with hydrolysis rates increasing at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

Boronic acids and their derivatives are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Action Environment

Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound. Boronic acids and their derivatives are only marginally stable in water, and their hydrolysis rates are considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using these compounds for pharmacological purposes .

Biochemical Analysis

Biochemical Properties

(4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the inhibition of serine proteases and other enzymes that possess active site serine residues. Additionally, (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .

Cellular Effects

The effects of (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling cascades and can result in changes in gene expression profiles. Moreover, (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid has been observed to impact cellular metabolism by interfering with metabolic enzymes and pathways .

Molecular Mechanism

At the molecular level, (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with hydroxyl groups on serine residues in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the inhibition of serine proteases and other enzymes involved in critical biochemical pathways. Additionally, (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over extended periods. Long-term studies have shown that (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression. These temporal effects are important considerations for experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid in animal models vary with different dosages. At low doses, this compound can selectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a critical concentration of the compound is required to achieve desired biochemical outcomes. These dosage-dependent effects are crucial for determining safe and effective usage in research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:

Bromination of Biphenyl: The starting material, biphenyl, undergoes bromination to form 4-bromobiphenyl.

Cyanation: The 4-bromobiphenyl is then subjected to a cyanation reaction, introducing the cyano group to form 4’-cyano-[1,1’-biphenyl].

Industrial Production Methods

Industrial production of (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols using a copper catalyst.

Oxidation: The boronic acid can be oxidized to form the corresponding phenol.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Copper Catalysts: Used in Chan-Lam coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

Aryl Amines and Alcohols: Formed from Chan-Lam coupling.

Phenols: Formed from oxidation reactions.

Scientific Research Applications

(4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

4-Cyanophenylboronic Acid: Similar structure but lacks the biphenyl moiety.

4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a cyano group.

4-Nitrophenylboronic Acid: Contains a nitro group instead of a cyano group.

Uniqueness

(4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the presence of both the biphenyl structure and the cyano group. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .

Properties

IUPAC Name |

[4-(4-cyanophenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BNO2/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKQRYHFHIAGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451756 | |

| Record name | (4'-Cyano[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406482-73-3 | |

| Record name | B-(4′-Cyano[1,1′-biphenyl]-4-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406482-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4'-Cyano[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

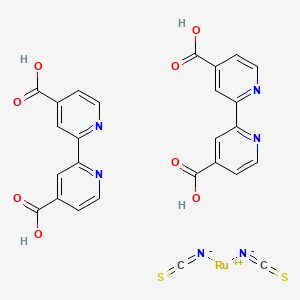

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.